molecular formula C12H15NOS B5697449 4-[(3-methylphenyl)carbonothioyl]morpholine

4-[(3-methylphenyl)carbonothioyl]morpholine

Cat. No. B5697449
M. Wt: 221.32 g/mol
InChI Key: VSDJBWDMIAAFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-methylphenyl)carbonothioyl]morpholine, also known as MMCT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMCT is a heterocyclic compound that contains a morpholine ring and a thioamide group attached to a substituted phenyl ring. In

Scientific Research Applications

4-[(3-methylphenyl)carbonothioyl]morpholine has been studied for its potential applications in various fields such as organic electronics, catalysis, and medicinal chemistry. 4-[(3-methylphenyl)carbonothioyl]morpholine has been shown to exhibit interesting properties such as fluorescence, electrochemical activity, and catalytic activity. In medicinal chemistry, 4-[(3-methylphenyl)carbonothioyl]morpholine has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenyl)carbonothioyl]morpholine is not fully understood, but it has been suggested that 4-[(3-methylphenyl)carbonothioyl]morpholine may inhibit cancer cell growth by inducing apoptosis or by inhibiting cell proliferation. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been shown to exhibit antioxidant activity, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methylphenyl)carbonothioyl]morpholine exhibits low toxicity and is well-tolerated in animal models. 4-[(3-methylphenyl)carbonothioyl]morpholine has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been shown to exhibit antimicrobial activity, which may have potential applications in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-methylphenyl)carbonothioyl]morpholine in lab experiments is its low toxicity and high stability. 4-[(3-methylphenyl)carbonothioyl]morpholine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that 4-[(3-methylphenyl)carbonothioyl]morpholine is not yet widely studied, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for 4-[(3-methylphenyl)carbonothioyl]morpholine research. One area of interest is the development of 4-[(3-methylphenyl)carbonothioyl]morpholine-based materials for use in organic electronics. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been studied for its potential as a catalyst in organic reactions. In medicinal chemistry, 4-[(3-methylphenyl)carbonothioyl]morpholine may have potential as an anticancer agent, and more research is needed to understand its mechanism of action and potential side effects. Overall, 4-[(3-methylphenyl)carbonothioyl]morpholine is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.

Synthesis Methods

4-[(3-methylphenyl)carbonothioyl]morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 3-methylbenzoyl isothiocyanate in the presence of a base such as triethylamine. Another method involves the reaction of morpholine with 3-methylbenzoyl chloride followed by the addition of ammonium thiocyanate. These methods have been reported to yield 4-[(3-methylphenyl)carbonothioyl]morpholine in good to excellent yields.

properties

IUPAC Name

(3-methylphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-10-3-2-4-11(9-10)12(15)13-5-7-14-8-6-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDJBWDMIAAFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylphenyl)(morpholin-4-yl)methanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.